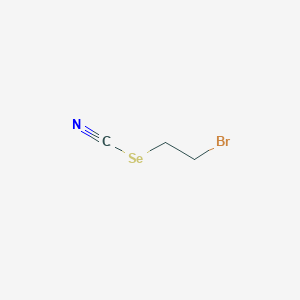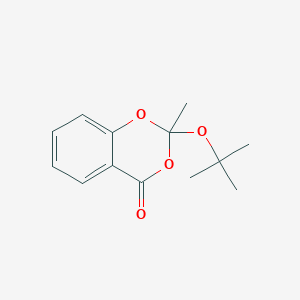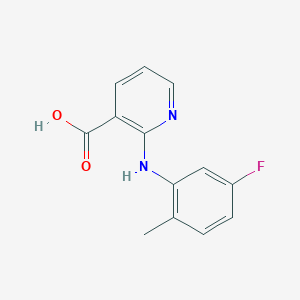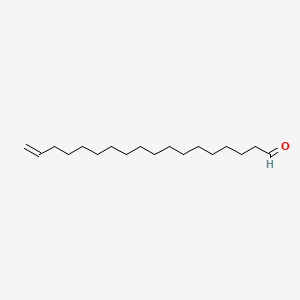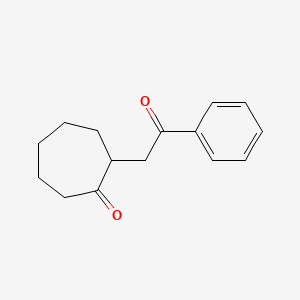![molecular formula C9H9ClN2O2S B14642705 Methyl [(2-chlorophenyl)carbamothioyl]carbamate CAS No. 52077-60-8](/img/structure/B14642705.png)
Methyl [(2-chlorophenyl)carbamothioyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [(2-chlorophenyl)carbamothioyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a chlorinated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(2-chlorophenyl)carbamothioyl]carbamate typically involves the reaction of 2-chloroaniline with methyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of 2-chloroaniline with methyl isothiocyanate: This step involves the nucleophilic attack of the amine group on the isothiocyanate, leading to the formation of the carbamothioyl intermediate.
Formation of the carbamate: The intermediate then reacts with methanol to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [(2-chlorophenyl)carbamothioyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl [(2-chlorophenyl)carbamothioyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl [(2-chlorophenyl)carbamothioyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl [(2-aminophenyl)carbamothioyl]carbamate
- Methyl N-(2-chlorophenyl)carbamate
- Pyraclostrobin
Uniqueness
Methyl [(2-chlorophenyl)carbamothioyl]carbamate is unique due to its specific chemical structure, which imparts distinct properties and reactivity
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable subject of study and application.
Properties
CAS No. |
52077-60-8 |
|---|---|
Molecular Formula |
C9H9ClN2O2S |
Molecular Weight |
244.70 g/mol |
IUPAC Name |
methyl N-[(2-chlorophenyl)carbamothioyl]carbamate |
InChI |
InChI=1S/C9H9ClN2O2S/c1-14-9(13)12-8(15)11-7-5-3-2-4-6(7)10/h2-5H,1H3,(H2,11,12,13,15) |
InChI Key |
ZIGPLIQICBNHPK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(=S)NC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-2-[(4-chlorophenyl)methyl]benzene](/img/structure/B14642628.png)
![Piperidine, 1,1'-[(4-nitrophenyl)methylene]bis-](/img/structure/B14642649.png)

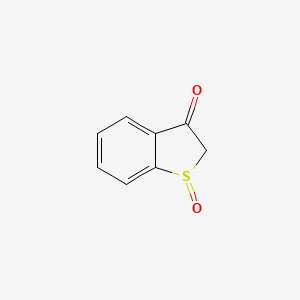
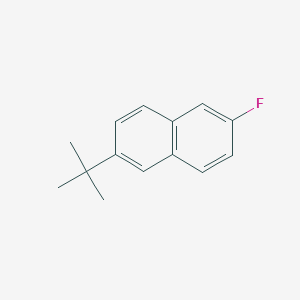
![2-[2-Methyl-1-(propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14642670.png)
